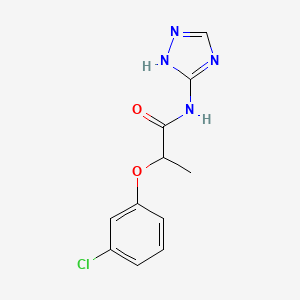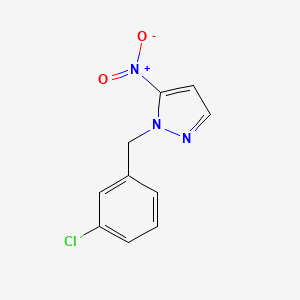
1-(3-chlorobenzyl)-5-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-5-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It features a pyrazole ring substituted with a 3-chlorobenzyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole typically involves the reaction of 3-chlorobenzyl chloride with 5-nitro-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols, basic conditions, solvents like DMF or DMSO.
Major Products Formed
Reduction: 1-(3-aminobenzyl)-5-nitro-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chlorobenzyl)-5-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzyl group may also contribute to the compound’s activity by facilitating binding to target proteins or enzymes.
Comparison with Similar Compounds
1-(3-chlorobenzyl)-5-nitro-1H-pyrazole can be compared with other similar compounds such as:
1-(3-chlorobenzyl)-1H-pyrazole: Lacks the nitro group, which may result in different chemical and biological properties.
5-nitro-1H-pyrazole: Lacks the chlorobenzyl group, which may affect its reactivity and applications.
1-(3-chlorobenzyl)-3-nitro-1H-pyrazole: Similar structure but with different substitution patterns, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-5-nitropyrazole |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-3-1-2-8(6-9)7-13-10(14(15)16)4-5-12-13/h1-6H,7H2 |
InChI Key |
KMKYDRRDCRKDFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907774.png)
![1-propylchromeno[3,4-d]imidazol-4-one](/img/structure/B10907796.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine](/img/structure/B10907797.png)
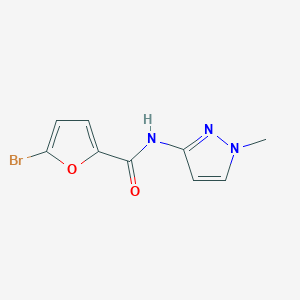
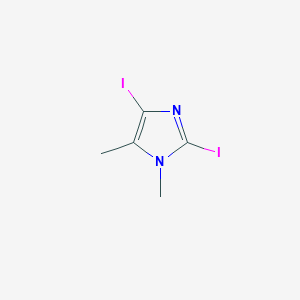
![N-cyclopropyl-2-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10907812.png)
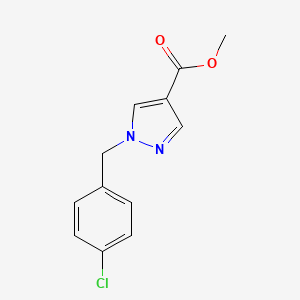
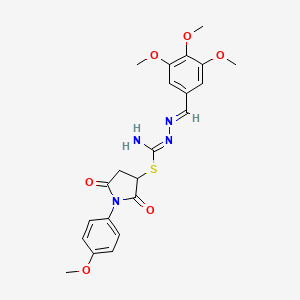
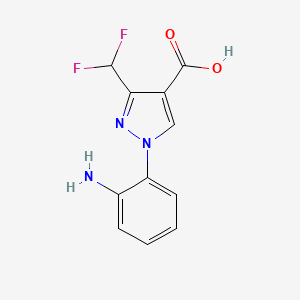

![N-benzyl-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B10907841.png)
![N-cyclopropyl-2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10907843.png)
